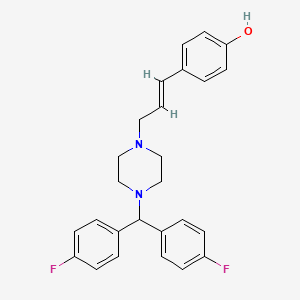

Hydroxy Flunarizine

Description

BenchChem offers high-quality Hydroxy Flunarizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Flunarizine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100551-77-7 | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Metabolite: A Guide to the Chemical Characterization of Hydroxy Flunarizine

An In-depth Technical Guide for Drug Development Professionals

Abstract

Flunarizine, a widely prescribed calcium channel blocker for the prophylaxis of migraine, undergoes significant metabolism in the human body.[1][2] Its principal human metabolite, hydroxy flunarizine, is formed through aromatic hydroxylation and represents a critical entity in understanding the drug's overall disposition, efficacy, and safety profile.[3][4] However, a comprehensive characterization of this metabolite as an isolated compound is not widely documented, with most literature focusing on its identification within complex biological matrices.[5] This guide provides a robust framework for the chemical characterization of hydroxy flunarizine, synthesizing established analytical principles with field-proven insights. We will detail the necessary chromatographic and spectroscopic methodologies, explain the causality behind experimental choices, and present a self-validating workflow for researchers in drug metabolism and pharmaceutical sciences.

Introduction: The "Why" of Characterizing a Metabolite

In drug development, the parent drug is only part of the story. The body's metabolic machinery transforms it into various metabolites, which can be inactive, active, or even toxic. Hydroxy flunarizine, specifically p-hydroxyflunarizine, is the major metabolite of flunarizine in humans, primarily formed by CYP2D6 in the liver.[1][3] Its characterization is paramount for several reasons:

-

Pharmacokinetic (PK) Profiling: Understanding the formation and elimination rates of hydroxy flunarizine is essential for a complete PK model of the parent drug.

-

Safety and Toxicology: Metabolites can sometimes be responsible for adverse drug reactions. Characterizing hydroxy flunarizine allows for its synthesis and subsequent toxicological screening.

-

Drug-Drug Interactions (DDI): Since flunarizine metabolism is CYP-mediated, understanding its metabolites is key to predicting and explaining DDIs.

-

Regulatory Submission: Regulatory agencies like the FDA and EMA require thorough metabolite identification and characterization as part of the drug approval process.

This guide addresses the critical gap in publicly available, detailed methodologies for the comprehensive analysis of this key metabolite.[5]

Predicted Physicochemical Properties: From Parent to Metabolite

The introduction of a hydroxyl (-OH) group via aromatic hydroxylation fundamentally alters the physicochemical properties of the flunarizine molecule.[6] While experimental data for isolated hydroxy flunarizine is scarce, we can predict the shifts in key parameters based on established chemical principles. These predictions are vital for designing analytical methods, particularly for chromatography and extraction.

| Property | Flunarizine (Parent Drug) | Hydroxy Flunarizine (Metabolite) | Rationale for Change |

| Molecular Formula | C₂₆H₂₆F₂N₂[1] | C₂₆H₂₆F₂N₂O | Addition of one oxygen atom. |

| Molecular Weight | 404.50 g/mol [1] | 420.49 g/mol | Corresponds to the mass of one oxygen atom (≈16 Da). |

| LogP (Octanol-Water Partition) | ~5.78[7] | Predicted: < 5.78 | The polar hydroxyl group increases hydrophilicity, reducing the LogP value. |

| Aqueous Solubility | 1.68e-03 g/L (Very Low)[7][8] | Predicted: Higher than parent | The -OH group can act as a hydrogen bond donor and acceptor, improving interaction with water and thus increasing solubility. |

| Polar Surface Area (PSA) | 19.5 Ų (Calculated) | Predicted: ~39.7 Ų (Calculated)[9] | The addition of the hydroxyl group significantly increases the polar surface area. |

Causality Insight: The predicted decrease in LogP and increase in polarity are the foundational reasons for selecting reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, more polar compounds elute earlier. Therefore, we expect hydroxy flunarizine to have a shorter retention time than the parent flunarizine under identical conditions.

Chromatographic Analysis: The Gold Standard for Separation and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying metabolites like hydroxy flunarizine in complex biological samples.[10][11][12] The HPLC provides the physical separation, while the MS/MS provides the mass-based identification and sensitive quantification.

Experimental Protocol: LC-MS/MS Analysis of Hydroxy Flunarizine from an In Vitro Metabolism Assay

This protocol describes a self-validating system for generating and analyzing hydroxy flunarizine using human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.

Part A: In Vitro Generation of Hydroxy Flunarizine

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Flunarizine (substrate, final concentration 1 µM, dissolved in a minimal amount of organic solvent like methanol, <1% of total volume)

-

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to acclimate.

-

Initiate Reaction: Add NADPH (cofactor, final concentration 1 mM) to start the metabolic reaction. The total reaction volume is typically 200 µL.

-

Incubation: Incubate at 37°C for 30-60 minutes in a shaking water bath.

-

Terminate Reaction (Quench): Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., flunarizine-d8 or a structurally similar compound like cinnarizine).[6][11] This step simultaneously precipitates proteins and extracts the analyte.

-

Sample Clarification: Vortex the mixture vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to an HPLC vial for analysis.

Part B: LC-MS/MS Method Parameters

Expertise Insight: The choice of a C18 column is standard for moderately nonpolar analytes.[10][13] The gradient elution is crucial; it allows for the efficient elution of the more polar metabolite first, followed by the parent drug, while ensuring good peak shape and separation from matrix components. Formic acid is a common mobile phase modifier that aids in the positive ionization of amine-containing compounds like flunarizine and its metabolites.

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18 Reverse-Phase (e.g., Kinetex, Hypersil Gold), 50 x 2.1 mm, <3 µm particle size[10][11] | Provides excellent separation for molecules of this polarity and size. Smaller particle sizes increase efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation for positive ion mode ESI-MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.4 mL/min[10] | Typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |

| Gradient Elution | Start at 40-50% B, ramp to 95% B over 3-5 min, hold, then re-equilibrate | Ensures elution of both the more polar hydroxy flunarizine and the less polar parent drug with good peak shape. |

| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The piperazine nitrogens are readily protonated, making positive mode ESI highly effective. |

| MRM Transitions | Hydroxy Flunarizine: 421.2 → 203.2; Flunarizine: 405.2 → 203.2[10] | Precursor ions ([M+H]⁺) are selected and fragmented. The 203.2 m/z product ion corresponds to the stable bis(4-fluorophenyl)methylium fragment. |

| Collision Energy | To be optimized (typically 20-40 eV) | The energy required to produce the desired fragmentation pattern must be determined empirically. |

Spectroscopic Characterization: Confirming the Molecular Identity

While chromatography provides strong evidence, definitive structural confirmation relies on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, can provide an accurate mass measurement of the metabolite, confirming its elemental composition.[14] The fragmentation pattern in MS/MS is key to identifying the structure.

Trustworthiness Insight: The fragmentation of flunarizine is well-characterized. The most prominent cleavage occurs at the benzylic C-N bond, yielding a highly stable bis(4-fluorophenyl)methylium cation at m/z 203.2.[10][11] We can confidently predict that hydroxy flunarizine will undergo the same core fragmentation, as the hydroxylation occurs on a different part of the molecule. This shared fragment is a powerful diagnostic tool.

Predicted Mass Spectrometry Data:

| Analyte | [M+H]⁺ (Precursor Ion) | Predicted Major Product Ions (m/z) | Identity of Major Fragment |

| Flunarizine | 405.2135[7] | 203.2 | [bis(4-fluorophenyl)methylium]⁺ |

| Hydroxy Flunarizine | 421.2084 | 203.2 | [bis(4-fluorophenyl)methylium]⁺ |

| 219.2 | [M+H - bis(4-fluorophenyl)methane]⁺ (piperazine-cinnamyl fragment with OH) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework.[2] Obtaining high-quality NMR data requires the isolation of several milligrams of pure hydroxy flunarizine, which would necessitate preparative HPLC followed by purification.

Expertise Insight: The most significant changes in the ¹H NMR spectrum of hydroxy flunarizine compared to flunarizine will be observed in the aromatic region of the cinnamyl moiety.[15] If hydroxylation occurs at the para-position (4'-position), the complex multiplet of the phenyl ring will simplify into two distinct doublets (an AA'BB' system), a classic indicator of para-substitution. The chemical shifts of the protons ortho and meta to the new -OH group will also shift upfield due to its electron-donating effect.

Predicted ¹H NMR Chemical Shift Changes (Aromatic Region):

| Protons on Cinnamyl Phenyl Ring | Flunarizine (Predicted δ, ppm) | Hydroxy Flunarizine (Predicted δ, ppm) | Rationale |

| Ortho to -CH=CH- | ~7.4 (multiplet) | ~7.3 (doublet) | Upfield shift due to electron-donating -OH group at para position. |

| Meta to -CH=CH- | ~7.3 (multiplet) | ~6.8 (doublet) | Significant upfield shift due to being ortho to the electron-donating -OH group. |

| Para to -CH=CH- | ~7.2 (multiplet) | N/A (Substituted with -OH) | Proton is replaced by the hydroxyl group. |

Visualizing the Characterization Workflow

A logical, structured workflow ensures all necessary data is collected for a full characterization.

Caption: Workflow for the chemical characterization of hydroxy flunarizine.

Conclusion and Future Directions

The chemical characterization of hydroxy flunarizine is a critical but often overlooked aspect of understanding the disposition of its parent drug, flunarizine. While robust LC-MS/MS methods can confidently identify and quantify this metabolite in biological systems, a significant knowledge gap remains concerning the properties and biological activity of the isolated compound.[5] The methodologies outlined in this guide provide a comprehensive framework for researchers to generate, isolate, and definitively characterize hydroxy flunarizine. Future research should focus on the full pharmacological and toxicological profiling of the purified metabolite to build a complete picture of flunarizine's activity in humans.

References

-

Flunarizine - Wikipedia. Wikipedia. [Link]

-

Lavrijsen, K., et al. (1994). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. Xenobiotica, 24(9), 835-850. [Link]

-

Flunarizine | C26H26F2N2 | CID 941361. PubChem, National Institutes of Health. [Link]

-

PRODUCT MONOGRAPH FLUNARIZINE. AA Pharma Inc. (2010). [Link]

-

Wahbi, A. A., et al. (1995). Liquid Chromatographic Determination of Flunarizine Dihydrochloride in the Presence of Its Degradation Product. Journal of Pharmaceutical and Biomedical Analysis, 13(6), 777-784. [Link]

-

Showing metabocard for Flunarizine (HMDB0015589). Human Metabolome Database. [Link]

-

Kartinasari, W. F., et al. (2003). HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation. Journal of Liquid Chromatography & Related Technologies, 26(6), 1059-1069. [Link]

-

Reddy, B. V., & Rao, K. S. (2013). A new stability indicating RP-HPLC method for the determination of Flunarizine in bulk and pharmaceutical dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 666-676. [Link]

-

Yang, Y., et al. (2022). Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drugs in R&D, 22(3), 255-263. [Link]

-

A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Semantic Scholar. [Link]

-

Hydroxy Flunarizine | CAS#:87166-81-2. ChemSrc. [Link]

-

O'Connor, N., et al. (2014). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Pharmaceutical Analysis, 4(5), 332-338. [Link]

-

Pappula, N., et al. (2017). A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Biomedical Chromatography, 31(7), e3906. [Link]

-

Pappula, N., et al. (2015). QUANTIFICATION OF FLUNARIZINE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND TANDEM MASS SPECTROMETRY. International Journal of Research in Pharmacy and Chemistry, 5(4), 764-772. [Link]

-

Ahmad, I., et al. (2018). Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches. Journal of Molecular Structure, 1161, 466-475. [Link]

-

flunarizine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Yao, C., et al. (2006). Determination of Flunarizine in Human Plasma by Liquid Chromatography-tandem Mass Spectrometry. Chinese Journal of Pharmaceutical Analysis, 2006-05. [Link]

-

Kartinasari, W. F., et al. (2003). HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation. Semantic Scholar. [Link]

-

Patel, M., et al. (2022). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Determination of Flunarizine and Domperidone in Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 12(3), 173-180. [Link]

-

Saxena, S., et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 16-24. [Link]

-

Ahmad, I., et al. (2018). Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches. ResearchGate. [Link]

-

Characterization and solubility study of solid dispersions of flunarizine and polyvinylpyrrolidone. Semantic Scholar. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. Flunarizine - Wikipedia [en.wikipedia.org]

- 2. Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijrpc.com [ijrpc.com]

- 7. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Flunarizine | 40218-96-0 [smolecule.com]

- 9. Hydroxy Flunarizine | CAS#:87166-81-2 | Chemsrc [chemsrc.com]

- 10. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Flunarizine in Human Plasma by Liquid Chromatography-tandem Mass Spectrometry [journal11.magtechjournal.com]

- 13. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

"in vitro metabolism of flunarizine to hydroxy flunarizine"

An In-Depth Technical Guide to the In Vitro Metabolism of Flunarizine to Hydroxy Flunarizine

Introduction

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of in vitro drug metabolism. We will focus specifically on the biotransformation of flunarizine, a widely used selective calcium channel blocker, to its primary metabolite, hydroxy flunarizine. This document provides not only step-by-step experimental protocols but also the underlying scientific rationale, ensuring a deep understanding of the methodologies and the interpretation of results.

Flunarizine: A Selective Calcium Channel Blocker

Flunarizine is a difluorinated derivative of cinnarizine, classified as a selective calcium entry blocker.[1][2] It is primarily prescribed for the prophylaxis of migraine and for managing vertigo of both central and peripheral origin.[3][4] Its mechanism of action involves preventing cellular calcium overload by mitigating excessive transmembrane calcium influx, without disturbing normal cellular calcium homeostasis.[1][2][5] Flunarizine also exhibits antihistaminic and calmodulin-binding properties.[2][3] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

Overview of Drug Metabolism and the Role of Cytochrome P450 Enzymes

Drug metabolism is the process by which the body chemically modifies xenobiotics, such as drugs, to facilitate their elimination. This process is typically divided into Phase I and Phase II reactions. Phase I reactions, primarily functionalization reactions like oxidation, reduction, and hydrolysis, are predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[6][7] These heme-containing monooxygenases are essential for the metabolism of a vast number of drugs.[7][8] Six main CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5) are responsible for metabolizing approximately 90% of all drugs.[8]

Hydroxylation: A Key Phase I Metabolic Pathway for Flunarizine

For flunarizine, the principal metabolic pathways are N-oxidation and aromatic hydroxylation.[1][9][10][11] Aromatic hydroxylation, the focus of this guide, is a critical Phase I reaction that introduces a hydroxyl (-OH) group onto an aromatic ring of the drug molecule.[12][13] This transformation increases the molecule's polarity, making it a target for subsequent Phase II conjugation reactions and facilitating its excretion. In humans, aromatic hydroxylation to form hydroxy flunarizine is a major metabolic pathway.[14]

Importance of In Vitro Metabolism Studies in Drug Development

In vitro metabolism studies are indispensable in modern drug development. They provide a cost-effective and ethical means to predict a drug's metabolic pathways, identify the enzymes responsible, and assess potential drug-drug interactions before human clinical trials.[15][16][17] Using systems like human liver microsomes or recombinant enzymes allows for the characterization of species-specific metabolic routes, which is vital for selecting the appropriate animal models for preclinical toxicology studies.[15][18]

The Metabolic Pathway: Flunarizine to Hydroxy Flunarizine

The Chemical Transformation: Aromatic Hydroxylation

The conversion of flunarizine to hydroxy flunarizine involves the enzymatic addition of a hydroxyl group to one of its aromatic rings. Research indicates that this hydroxylation occurs predominantly at the para-position of the cinnamyl phenyl ring.[14][19][20] This reaction is a classic example of a CYP-mediated monooxygenation, where one atom of molecular oxygen is incorporated into the substrate.[7]

Key Enzymes: The Role of CYP2D6

Extensive research has identified CYP2D6 as the primary enzyme responsible for the p-hydroxylation of the cinnamyl moiety of flunarizine.[19][20] Studies using microsomes from cells expressing specific human CYP enzymes have shown that only CYP2D6 exhibits significant catalytic activity for this specific reaction.[19] Furthermore, the rate of this hydroxylation pathway shows a high correlation with debrisoquine 4-hydroxylase activity, a known marker for CYP2D6 activity, and can be suppressed by quinidine, a selective CYP2D6 inhibitor.[20]

Other Contributing CYP Isoforms and Competing Pathways

While CYP2D6 is central to hydroxylation, other CYP isoforms are involved in flunarizine's broader metabolism. N-desalkylation at the piperazine ring is another significant pathway, mediated by enzymes including CYP2C9, CYP1A1, CYP1A2, and/or CYP2A6.[19] It is important to note that isoforms such as CYP2C8, CYP2C19, CYP2E1, or CYP3A4 show little to no detectable activity in these primary metabolic routes under typical experimental conditions.[19]

Visualization of the Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of flunarizine.

Caption: Primary metabolic pathways of Flunarizine in vitro.

Experimental Design: Choosing the Right In Vitro System

The choice of an in vitro experimental system is a critical decision that depends on the specific question being addressed. The goal is to select a model that provides the most relevant and reliable data for human metabolism.[15][16]

Rationale for Selecting an In Vitro Model

For early-stage drug discovery, the focus is often on high-throughput screening for metabolic stability and identifying major metabolites. As development progresses, more complex systems are used to confirm pathways and predict clinical outcomes. For studying flunarizine's hydroxylation, the key is to use a system rich in active CYP enzymes.[21]

Human Liver Microsomes (HLMs): The Workhorse for Phase I Metabolism Studies

HLMs are vesicles of the endoplasmic reticulum prepared from homogenized liver tissue.[21][22] They are a rich source of CYP enzymes and are the most common in vitro tool for studying Phase I metabolism.[21][23]

-

Expertise & Experience: We choose HLMs for initial stability and metabolite identification studies because they provide a physiologically relevant mixture of CYP enzymes at a relatively low cost and are amenable to high-throughput formats.[23] Their well-characterized nature ensures reproducible results.

-

Trustworthiness: Pooled HLMs from multiple donors are used to average out inter-individual variability in enzyme expression, providing a more representative model of the general population.[21]

Recombinant Human CYP Enzymes (rhCYP): For Reaction Phenotyping

These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells or E. coli).[18]

-

Expertise & Experience: To definitively identify which enzyme is responsible for a specific metabolic reaction—a process called reaction phenotyping—we use a panel of rhCYP isoforms.[24] This allows us to isolate the activity of each enzyme, which is impossible in HLMs where multiple enzymes are active.

-

Trustworthiness: By incubating flunarizine with each major rhCYP isoform separately, we can directly measure the formation of hydroxy flunarizine and unequivocally attribute its production to a specific enzyme, such as CYP2D6.[19]

Hepatocytes: A More Complete but Complex System

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment.[22]

-

Expertise & Experience: Hepatocytes are used when it's necessary to study the interplay between Phase I and Phase II metabolism or to investigate transporter effects.[22] For flunarizine, after identifying hydroxylation in microsomes, hepatocytes could be used to see if hydroxy flunarizine is further conjugated (e.g., glucuronidated).[14]

-

Trustworthiness: While powerful, hepatocytes have limitations such as lower availability, higher cost, and finite viability, making them better suited for confirmatory rather than initial screening studies.[22]

Comparative Summary of In Vitro Systems

| Feature | Human Liver Microsomes (HLMs) | Recombinant CYPs (rhCYP) | Primary Human Hepatocytes |

| Physiological Relevance | Good (contains most CYPs) | Low (single enzyme) | Excellent (intact cell) |

| Enzyme Complement | Phase I (CYPs, UGTs) | Single specific enzyme | Phase I, Phase II, Transporters |

| Primary Use Case | Metabolic stability, MetID | Reaction phenotyping | Clearance, Induction, Transport |

| Throughput | High | High | Low to Medium |

| Cost | Low | Medium | High |

| Complexity | Low | Low | High |

Core Experimental Protocols

The following protocols are designed to be self-validating, with included controls to ensure the integrity of the results.

Protocol 1: Determining Metabolic Stability of Flunarizine in Human Liver Microsomes

-

Principle: This assay measures the rate at which flunarizine is depleted over time when incubated with HLMs and the necessary cofactor (NADPH). The result provides an estimate of its intrinsic clearance.

-

Materials and Reagents:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Flunarizine (e.g., 1 mM stock in DMSO)

-

NADPH regenerating system (e.g., NADPH-A/B)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Ice-cold Acetonitrile with an internal standard (e.g., flunarizine-d8)

-

96-well incubation plate and a sealing mat

-

Thermomixer or shaking water bath set to 37°C

-

-

Step-by-Step Incubation Procedure:

-

Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare a working solution of HLMs in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Prepare a flunarizine working solution to achieve a final substrate concentration of 1 µM. Causality: A 1 µM concentration is typically below the Km of most CYP enzymes, ensuring the reaction rate is sensitive to enzyme activity and not limited by substrate availability.

-

Pre-incubation: Add the HLM solution to the wells of the 96-well plate. Add the flunarizine working solution to initiate the reaction. Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary reducing equivalents for CYP enzyme activity.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction.

-

Controls:

-

No NADPH Control: A sample containing HLMs and flunarizine but only buffer instead of the NADPH system. This control validates that metabolism is NADPH-dependent.

-

No HLM Control: A sample containing flunarizine and NADPH in buffer. This control checks for non-enzymatic degradation of the compound.

-

-

-

Quenching the Reaction and Sample Preparation:

-

To stop the reaction at each time point, add 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

The cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

-

Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Workflow Visualization

Caption: Workflow for a metabolic stability assay in HLMs.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Isoforms

-

Principle: To identify the specific CYP(s) responsible for hydroxy flunarizine formation by incubating the drug with a panel of individual rhCYP enzymes.

-

Materials and Reagents:

-

Recombinant human CYPs (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.

-

All other reagents as listed in Protocol 4.1.

-

-

Step-by-Step Incubation Procedure:

-

Set up separate incubations for each rhCYP isoform. The protein concentration for each isoform should be optimized based on the manufacturer's specifications (e.g., 10-50 pmol/mL).

-

Follow the same pre-incubation, initiation, and quenching steps as in Protocol 4.1, but use a single, fixed time point (e.g., 60 minutes) that is within the linear range of metabolite formation.

-

Include a control incubation with a control protein (lacking the CYP enzyme) to check for non-specific metabolism.

-

-

Data Analysis:

-

Analyze the samples via LC-MS/MS, quantifying the amount of hydroxy flunarizine formed in each incubation.

-

The rhCYP isoform that produces the highest amount of hydroxy flunarizine is identified as the primary enzyme responsible for that metabolic pathway.[24]

-

Protocol 3: Enzyme Kinetics (Michaelis-Menten) for Hydroxy Flunarizine Formation

-

Principle: To determine the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for the CYP2D6-mediated formation of hydroxy flunarizine. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.

-

Experimental Setup:

-

Use the system identified as primary for the reaction (e.g., rhCYP2D6 or HLMs).

-

Set up incubations with a range of flunarizine concentrations (e.g., 0.1 to 20 µM), ensuring the concentrations bracket the expected Kₘ value.[14]

-

Run the incubations for a short, fixed time point where product formation is still linear.

-

Quantify the amount of hydroxy flunarizine formed at each substrate concentration.

-

-

Data Analysis:

-

Plot the reaction velocity (rate of hydroxy flunarizine formation) against the flunarizine concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate Kₘ and Vₘₐₓ.

-

-

Representative Kinetic Data:

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ/Clearance | Source |

| CYP2D6 | Flunarizine (for F-2 formation) | 2 to 4 | 0.14 ml/min/nmol CYP | [19] |

Bioanalytical Methodology: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.[25]

Principle of LC-MS/MS for Metabolite Quantification

LC separates the analyte of interest (hydroxy flunarizine) and the parent drug (flunarizine) from other matrix components. The mass spectrometer then ionizes the molecules and isolates a specific precursor ion (the molecular ion of the analyte). This precursor ion is fragmented, and a specific product ion is monitored. This specific precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and provides exceptional selectivity.

Chromatographic and Mass Spectrometry Conditions

The following table summarizes typical conditions for flunarizine analysis, which can be adapted for hydroxy flunarizine.

| Parameter | Typical Condition | Rationale |

| LC Column | C18 (e.g., Hypersil Gold 50 x 2.1 mm, 3 µm) | Provides good reversed-phase retention for hydrophobic molecules like flunarizine. |

| Mobile Phase | Methanol/Acetonitrile and Ammonium Formate Buffer (pH 3.0) | Organic solvent for elution, with a buffer to control ionization. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Flunarizine contains basic nitrogen atoms that are readily protonated. |

| MRM Transition (Flunarizine) | m/z 405.2 → 203.2 | Precursor ion [M+H]⁺ and a stable, specific fragment ion.[25] |

| MRM Transition (Internal Std) | m/z 413.1 → 203.2 (for flunarizine-d8) | The deuterated standard has a higher mass but fragments similarly.[25] |

Note: The MRM transition for hydroxy flunarizine would need to be optimized but would be expected at a precursor m/z of 421.2 ([M+H]⁺, where M = 404.5 + 16 for oxygen).

Data Interpretation and Troubleshooting

-

Interpreting Metabolic Stability: The percentage of flunarizine remaining over time is plotted on a semi-log scale. The slope of the line gives the rate constant (k), from which the half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k). This can be used to calculate intrinsic clearance (CLᵢₙₜ), a measure of the enzyme's metabolic capacity.

-

Confirming CYP2D6: In the rhCYP assay, a significantly higher rate of hydroxy flunarizine formation by CYP2D6 compared to all other isoforms confirms its primary role. This can be further validated in HLM incubations by using a selective CYP2D6 chemical inhibitor (e.g., quinidine), which should dramatically reduce metabolite formation.[20]

-

Common Pitfalls:

-

Solvent Effects: Ensure the final concentration of organic solvent (like DMSO) from stock solutions is low (<0.5%) to avoid inhibiting enzyme activity.[23]

-

Non-Specific Binding: Highly lipophilic drugs like flunarizine may bind to the plasticware. Using low-binding plates and including control samples can help assess this.

-

Linearity: Ensure that kinetic experiments are performed under initial rate conditions (typically <20% substrate turnover) to ensure the validity of the Michaelis-Menten model.

-

Conclusion

This guide has provided a detailed framework for investigating the in vitro metabolism of flunarizine to hydroxy flunarizine. By understanding the roles of CYP2D6 and other enzymes and by applying robust experimental protocols using HLMs and rhCYPs, researchers can accurately characterize this key metabolic pathway. The integration of sound experimental design, precise bioanalysis with LC-MS/MS, and careful data interpretation is essential for generating high-quality data that can reliably inform drug development decisions.

References

-

Nakasa, H., et al. (1999). Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes. Xenobiotica, 29(10), 1031-1042. [Link]

-

Stressler, R. (1995). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 23(2), 185-190. [Link]

-

Prakash, C., & Carter, D. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology (Vol. 15, No. 1, pp. 7-3). [Link]

-

Datla, K. P. V., et al. (2019). A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Biomedical Chromatography, 33(9), e4582. [Link]

-

Meuldermans, W., et al. (1992). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. Xenobiotica, 22(3), 327-342. [Link]

-

Van de Velde, V., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 715-734. [Link]

-

Van de Velde, V., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]

-

Yao, C., et al. (2011). LC-MS/MS determination of flunarizine in human plasma and application in bioequivalence evaluation. Yaoxue Xuebao, 46(4), 438-443. [Link]

-

Kumar, S., & S, S. (2012). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 2(6), 199-206. [Link]

-

Narimatsu, S., et al. (1993). Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes. Biochemical and Biophysical Research Communications, 193(3), 1262-1268. [Link]

-

Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

-

AA Pharma Inc. (2010). Product Monograph: Flunarizine. [Link]

-

Clarke, S. E., & Jones, B. C. (2004). In vitro techniques for investigating drug metabolism. In A Handbook of Drug Metabolism (pp. 343-367). CRC Press. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(3), 259-282. [Link]

-

MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

Lee, S. H., et al. (2022). Cytochrome P450 oxidase 2J inhibition suppresses choroidal neovascularization in mice. Experimental Eye Research, 220, 109101. [Link]

-

Datla, K. P. V., et al. (2019). A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Semantic Scholar. [Link]

-

Yu, H. L., et al. (2006). Determination of Flunarizine in Human Plasma by Liquid Chromatography-tandem Mass Spectrometry. Chinese Pharmaceutical Journal, 41(6), 463-465. [Link]

-

Wahbi, A. A., et al. (1995). Liquid chromatographic determination of flunarizine dihydrochloride in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 13(6), 777-784. [Link]

-

AA Pharma Inc. (2022). Product Monograph: Flunarizine Hydrochloride Capsules. [Link]

-

de Moraes, M. E., et al. (2014). Determination of flunarizine in plasma by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]

-

El-Deen, A. K., & El-Saharty, Y. S. (2014). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Chromatographic Science, 52(8), 868-873. [Link]

-

Knych, H. K., et al. (2020). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. Journal of Veterinary Pharmacology and Therapeutics, 43(3), 283-292. [Link]

-

Fuh, M. R., Hsieh, C. J., & Tai, Y. L. (1999). Optimization for detection of flunarizine by high performance liquid chromatography/electrospray/mass spectrometry. Talanta, 49(5), 1069-1075. [Link]

-

De-Matteis, F., et al. (1987). Hormonal and metabolic changes induced by flunarizine therapy: preliminary results. Cephalalgia, 7(S6), 167-169. [Link]

-

Kumar, K. A., et al. (2013). A validated new stability indicating RP-HPLC method for the determination of flunarizine in its bulk and pharmaceutical dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 666-676. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

Li, X., et al. (2025). Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions. Clinical Drug Investigation. [Link]

-

Li, X., et al. (2025). Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions. Springer Medizin. [Link]

-

National Center for Biotechnology Information. (n.d.). Flunarizine. PubChem Compound Database. [Link]

-

Bonka, H., & Koderisch, J. (1989). [Pharmacokinetics and pharmacodynamics of flunarizine in multimorbid, geriatric patients with vertigo]. Arzneimittel-Forschung, 39(10), 1264-1267. [Link]

-

van Beilen, J. B., & Duetz, W. A. (1995). Enzymatic hydroxylation reactions. Current Opinion in Biotechnology, 6(1), 126-132. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flunarizine? [Link]

-

Pediatric Oncall. (n.d.). Flunarizine. Drug Index. [Link]

-

Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]

-

F. Peter Guengerich. (2007). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. AAPS J, 9(1), E96-E109. [Link]

-

Wikipedia. (n.d.). Flunarizine. [Link]

-

Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. [Link]

-

Wang, Y., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 12, 696014. [Link]

-

Haduch, A., & Daniel, W. A. (2024). Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

-

Markin, C. J., et al. (2021). Revealing enzyme functional architecture via high-throughput microfluidic enzyme kinetics. Science, 373(6553), eabf8761. [Link]

-

Palfey, B. A., & Gadda, G. (2008). Kinetics of proton-linked flavin conformational changes in p-hydroxybenzoate hydroxylase. Biochemistry, 47(16), 4704-4712. [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 4. Flunarizine - Wikipedia [en.wikipedia.org]

- 5. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions | springermedizin.de [springermedizin.de]

- 12. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. taylorfrancis.com [taylorfrancis.com]

- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 22. dls.com [dls.com]

- 23. researchgate.net [researchgate.net]

- 24. criver.com [criver.com]

- 25. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cytochrome P450 Enzymes in Hydroxy Flunarizine Formation

Introduction

Flunarizine is a selective calcium antagonist widely used for the prophylaxis of migraine and the management of vertigo.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The biotransformation of flunarizine is a complex process primarily occurring in the liver, leading to the formation of various metabolites.[1] Among these, hydroxy flunarizine, formed through aromatic hydroxylation, represents a major metabolic pathway in humans.[2][3] Understanding the specific enzymes responsible for this hydroxylation is paramount for predicting potential drug-drug interactions, assessing inter-individual variability in patient response, and ensuring the safe and effective use of this medication. This guide provides an in-depth technical overview of the cytochrome P450 (CYP) enzymes involved in the formation of hydroxy flunarizine, the experimental methodologies used for their identification, and the underlying scientific principles that govern these processes.

The Metabolic Landscape of Flunarizine: A Focus on Hydroxylation

The metabolism of flunarizine proceeds through several key pathways, including oxidative N-dealkylation and aromatic hydroxylation.[2][3] While N-dealkylation leads to the formation of metabolites like bis(4-fluorophenyl)methanol, it is the aromatic hydroxylation at the phenyl group of the cinnamyl moiety that produces hydroxy flunarizine.[2][3] In vitro studies utilizing human subcellular liver fractions have consistently demonstrated that aromatic hydroxylation is the predominant metabolic pathway in humans.[2][3]

The primary enzyme family responsible for the oxidative metabolism of a vast array of xenobiotics, including flunarizine, is the cytochrome P450 superfamily.[4] These heme-containing monooxygenases are crucial for drug clearance and detoxification.[4] Identifying the specific CYP isoforms that catalyze the formation of hydroxy flunarizine is a critical step in drug development and clinical pharmacology.

Identifying the Key Player: The Role of CYP2D6

A substantial body of evidence points to Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the p-hydroxylation of the cinnamyl phenyl ring of flunarizine.[5][6]

-

High Correlation with CYP2D6 Activity: In studies using a panel of human liver microsomes, the rate of hydroxy flunarizine formation has been shown to be highly correlated with debrisoquine 4-hydroxylase activity, a well-established marker for CYP2D6 activity.[5]

-

Inhibition by Quinidine: Quinidine, a selective and potent inhibitor of CYP2D6, significantly suppresses the formation of hydroxy flunarizine in human liver microsomes.[5] This observation provides strong evidence for the direct involvement of CYP2D6.

-

Activity of Recombinant CYP2D6: Experiments utilizing microsomes from lymphoblastoid cells expressing individual human CYP enzymes have demonstrated that only CYP2D6 exhibits significant catalytic activity for the p-hydroxylation of flunarizine.[6] Kinetic studies with recombinant CYP2D6 have determined Km values in the low micromolar range, indicating a high affinity of the enzyme for flunarizine.[6]

While other CYP isoforms, such as CYP2C9, CYP1A1, CYP1A2, and CYP2A6, have been implicated in the N-desalkylation pathways of flunarizine, their contribution to the formation of hydroxy flunarizine is negligible.[6] Notably, major drug-metabolizing enzymes like CYP3A4 show little to no activity in this specific hydroxylation reaction.[6]

Below is a diagram illustrating the metabolic pathway of flunarizine to hydroxy flunarizine, highlighting the central role of CYP2D6.

Caption: Metabolic conversion of Flunarizine to Hydroxy Flunarizine by CYP2D6.

Experimental Protocols for Elucidating Enzyme Contribution

Recombinant Human CYP Screening Assay

This approach provides the most direct evidence for the involvement of specific CYP isoforms.

Objective: To determine which individual human CYP enzymes can catalyze the formation of hydroxy flunarizine from flunarizine.

Methodology:

-

Incubation Setup: Prepare individual incubations for each recombinant human CYP isoform (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Each incubation should contain:

-

Phosphate buffer (pH 7.4)

-

Recombinant human CYP enzyme (e.g., from baculovirus-infected insect cells)

-

Flunarizine (at a concentration near the expected Km, if known, or a standard screening concentration of 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the presence of hydroxy flunarizine using a validated LC-MS/MS method.[7][8]

Data Interpretation: The formation of hydroxy flunarizine in the presence of a specific recombinant CYP isoform, and its absence in control incubations (without the enzyme or without the NADPH-regenerating system), directly implicates that isoform in the metabolic pathway.

Chemical Inhibition Assay in Human Liver Microsomes (HLM)

This method corroborates the findings from the recombinant CYP assay by using selective inhibitors in a more complex, biologically relevant matrix.

Objective: To assess the effect of selective CYP inhibitors on the formation of hydroxy flunarizine in a pool of human liver microsomes.

Methodology:

-

Incubation Setup: Prepare incubations containing:

-

Phosphate buffer (pH 7.4)

-

Pooled human liver microsomes (HLM)

-

A selective chemical inhibitor for a specific CYP isoform (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). A control incubation without any inhibitor must be included.

-

-

Pre-incubation with Inhibitor: Pre-incubate the HLM with the inhibitor at 37°C for a specified time to allow for the inhibitor to bind to the enzyme.

-

Substrate Addition: Add flunarizine to the incubation mixture.

-

Initiation, Incubation, and Termination: Follow the same steps as described in the recombinant CYP screening assay (steps 3-5).

-

Sample Processing and Analysis: Process and analyze the samples for hydroxy flunarizine concentration using LC-MS/MS.[7][8]

Data Interpretation: A significant decrease in the formation of hydroxy flunarizine in the presence of a selective inhibitor, compared to the control, strongly suggests the involvement of the inhibited CYP isoform.

| CYP Isoform | Selective Inhibitor | Expected Impact on Hydroxy Flunarizine Formation |

| CYP2D6 | Quinidine | Significant Inhibition [5] |

| CYP3A4 | Ketoconazole | Minimal to no inhibition |

| CYP2C9 | Sulfaphenazole | Minimal to no inhibition |

| CYP2C19 | Ticlopidine | Minimal to no inhibition |

| CYP1A2 | Furafylline | Minimal to no inhibition |

Correlation Analysis in a Panel of Human Liver Microsomes

This statistical approach leverages the known inter-individual variability in CYP expression to correlate metabolic activity with the abundance or activity of specific CYP isoforms.

Objective: To determine if the rate of hydroxy flunarizine formation correlates with the activity of a specific CYP isoform across a panel of individual human liver microsome samples.

Methodology:

-

Characterize HLM Panel: Obtain a panel of characterized individual human liver microsomes (typically from at least 10 different donors). The activity of major CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C9) in each of these microsome samples should be pre-determined using probe substrates.

-

Incubate with Flunarizine: Incubate flunarizine with each individual microsome sample under optimized conditions (as described in the previous protocols).

-

Measure Metabolite Formation: Quantify the rate of hydroxy flunarizine formation in each incubation.

-

Statistical Analysis: Perform a correlation analysis by plotting the rate of hydroxy flunarizine formation against the known activity of each CYP isoform in the panel. Calculate the correlation coefficient (r) and the p-value for each correlation.

Data Interpretation: A strong and statistically significant positive correlation between the rate of hydroxy flunarizine formation and the activity of a specific CYP isoform (e.g., CYP2D6) provides compelling evidence for its involvement.

The following diagram illustrates the integrated workflow for identifying the CYP enzymes responsible for hydroxy flunarizine formation.

Caption: Integrated workflow for CYP enzyme identification in drug metabolism.

Conclusion

References

-

Nakajima, M., et al. (1995). Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes. PubMed. Available at: [Link]

-

Lavrijsen, K., et al. (1992). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. PubMed. Available at: [Link]

-

Lavrijsen, K., et al. (1992). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. Taylor & Francis Online. Available at: [Link]

-

Flunarizine. Wikipedia. Available at: [Link]

-

Nishimuta, H., et al. (2000). Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes. PubMed. Available at: [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. Available at: [Link]

-

Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. Available at: [Link]

-

In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Springer Nature. Available at: [Link]

-

Patel, B. N., et al. (2012). QUANTIFICATION OF FLUNARIZINE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND TANDEM MASS SPECTROMETRY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. National Institutes of Health. Available at: [Link]

-

Shah, J., et al. (2016). A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. PubMed. Available at: [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. Available at: [Link]

-

LC-MS/MS determination of flunarizine in human plasma and application in bioequivalence evaluation. Chinese Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

-

Xu, Y. Y., et al. (2021). Pharmacokinetics of Flunarizine Hydrochloride After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects. Semantic Scholar. Available at: [Link]

-

A high throughput LC‐MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. ResearchGate. Available at: [Link]

-

A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Semantic Scholar. Available at: [Link]

-

Search | Academic and Scholarly Research Publication Center. Europub. Available at: [Link]

-

Cortelli, P., et al. (1985). Hormonal and metabolic changes induced by flunarizine therapy: preliminary results. PubMed. Available at: [Link]

-

Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives. National Institutes of Health. Available at: [Link]

-

[Pharmacokinetics and pharmacodynamics of flunarizine in multimorbid, geriatric patients with vertigo]. PubMed. Available at: [Link]

-

Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro. Frontiers in Pharmacology. Available at: [Link]

-

Poulos, T. L. (2015). Cytochrome P450 enzymes: understanding the biochemical hieroglyphs. F1000Research. Available at: [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

-

CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam. ResearchGate. Available at: [Link]

-

Functional Characterization of 40 CYP3A4 Variants by Assessing Midazolam 1'-Hydroxylation and Testosterone 6 β-Hydroxylation. PubMed. Available at: [Link]

-

Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. MDPI. Available at: [Link]

-

Flunarizine is a highly potent inhibitor of cardiac hERG potassium current. PubMed. Available at: [Link]

-

Flavonoids as CYP3A4 Inhibitors In Vitro. MDPI. Available at: [Link]

Sources

- 1. Flunarizine - Wikipedia [en.wikipedia.org]

- 2. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cytochrome P450 enzymes: understanding the... | F1000Research [f1000research.com]

- 5. Involvement of CYP2D6 in oxidative metabolism of cinnarizine and flunarizine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Activity of Hydroxy Flunarizine: A Critical Review and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy flunarizine, principally p-hydroxyflunarizine, is a primary human metabolite of the widely prescribed calcium channel blocker, flunarizine.[1][2] Despite the extensive clinical use of the parent compound for conditions such as migraine and vertigo, a comprehensive pharmacological profile of hydroxy flunarizine remains conspicuously absent from the scientific literature.[3][4][5] This guide synthesizes the limited available data on hydroxy flunarizine, contextualizes its potential significance, and outlines the necessary experimental frameworks to elucidate its pharmacological activity. We address the critical knowledge gaps that currently preclude a full understanding of this metabolite's contribution to the therapeutic and adverse effect profile of flunarizine. This document serves as both a summary of the current state of knowledge and a call to action for focused research in this area.

Introduction: Flunarizine and its Metabolic Fate

Flunarizine is a selective calcium entry blocker with a multifaceted pharmacological profile that also includes histamine H1, dopamine D2, and serotonin S2 receptor blocking activity.[3][6][7] It is extensively metabolized in the liver, primarily through N-oxidation and aromatic hydroxylation, leading to the formation of several metabolites, with hydroxy flunarizine being a major product identified in both human and animal studies.[2][3][8][9][10] Given flunarizine's long elimination half-life of approximately 19 days, patients are exposed to its metabolites for a prolonged period, underscoring the importance of understanding their biological activities.[8][9]

The Emergence of Hydroxy Flunarizine

The metabolic pathway leading to hydroxy flunarizine is well-established, occurring via aromatic hydroxylation of the parent molecule.[2][8][9][10] While its existence is confirmed, the scientific community has largely overlooked the characterization of its specific pharmacological effects. This oversight represents a significant gap, as metabolites can possess their own unique therapeutic or toxicological properties that contribute to the overall clinical profile of the parent drug.

The Postulated Pharmacological Activity of Hydroxy Flunarizine

Direct research into the pharmacological activity of isolated hydroxy flunarizine is sparse.[2] However, a key hypothesis has emerged from a patent application suggesting a potential link between this metabolite and the extrapyramidal side effects (EPS) sometimes observed with flunarizine treatment.[2]

Hypothetical Link to Extrapyramidal Side Effects

The aforementioned patent posits that hydroxy flunarizine may exhibit a stronger binding affinity for the 5-HTA receptor compared to flunarizine.[2] This differential receptor affinity could be a contributing factor to the neurological adverse effects associated with the parent drug.[2] It is crucial to emphasize that this remains a hypothesis and requires rigorous experimental validation.[2]

Bridging the Knowledge Gap: A Proposed Research Framework

To move from postulation to evidence, a systematic investigation of hydroxy flunarizine's pharmacology is imperative. The following sections outline key experimental workflows that would be necessary to build a comprehensive profile of this metabolite.

Synthesis and Purification of Hydroxy Flunarizine

A prerequisite for any pharmacological investigation is the availability of a pure, well-characterized standard of hydroxy flunarizine. Chemical synthesis would be the most direct approach to obtaining the required quantities for in vitro and in vivo studies.

Experimental Workflow: Synthesis of Hydroxy Flunarizine

Caption: Workflow for the synthesis and purification of hydroxy flunarizine.

In Vitro Pharmacological Profiling

A battery of in vitro assays is essential to determine the receptor binding affinities and functional activities of hydroxy flunarizine.

3.2.1. Receptor Binding Assays

Radioligand binding assays should be conducted across a wide panel of receptors, with a particular focus on those known to be targets of flunarizine, as well as the 5-HTA receptor, to investigate the EPS hypothesis.

| Target | Rationale |

| Dopamine Receptors (D1, D2) | To assess potential for extrapyramidal side effects. |

| Serotonin Receptors (esp. 5-HTA) | To validate or refute the patent's claim regarding EPS. |

| Histamine H1 Receptor | To compare antihistaminic activity with flunarizine. |

| Calcium Channels (L, T-type) | To determine if it retains the primary mechanism of the parent drug. |

| Sodium Channels | To explore potential anticonvulsant or antiarrhythmic properties. |

3.2.2. Functional Assays

Following binding studies, functional assays are necessary to determine whether hydroxy flunarizine acts as an agonist, antagonist, or modulator at its target receptors. This could involve, for example, measuring second messenger responses (e.g., cAMP, calcium flux) in cell lines expressing the receptor of interest.

Experimental Workflow: In Vitro Profiling

Caption: A streamlined workflow for in vitro pharmacological characterization.

In Vivo Pharmacological and Toxicological Assessment

Should in vitro studies reveal significant activity, in vivo studies in appropriate animal models would be the next logical step.

3.3.1. Pharmacokinetic Profiling

The absorption, distribution, metabolism, and excretion (ADME) profile of hydroxy flunarizine needs to be determined to understand its in vivo disposition and potential for accumulation.

3.3.2. Safety Pharmacology

A core battery of safety pharmacology studies should be conducted to assess effects on the central nervous, cardiovascular, and respiratory systems. Particular attention should be paid to models that can detect extrapyramidal symptoms.

3.3.3. Efficacy Models

Based on the in vitro profile, relevant in vivo models could be employed. For instance, if calcium channel activity is retained, models of migraine prophylaxis or epilepsy could be explored.[11][12][13] If dopamine receptor antagonism is prominent, models of psychosis could be relevant.

Comparative Analysis: Hydroxy Flunarizine vs. Flunarizine

A critical aspect of this research program would be the direct comparison of hydroxy flunarizine's pharmacological profile with that of its parent compound, flunarizine.

| Parameter | Flunarizine (Known) | Hydroxy Flunarizine (To Be Determined) |

| Primary Mechanism | Selective calcium entry blocker.[4][6] | ? |

| Receptor Binding (Ki, nM) | H1 (68), D2 (80), S2 (200), α1 (250).[6] | ? |

| Therapeutic Efficacy | Migraine prophylaxis, vertigo.[4][5] | ? |

| Adverse Effects | Drowsiness, weight gain, potential for EPS.[3] | ? (Hypothesized role in EPS) |

Conclusion and Future Outlook

The pharmacological activity of hydroxy flunarizine represents a significant unknown in the clinical pharmacology of its parent drug. While currently a data-scarce area, the potential for this metabolite to contribute to both the therapeutic and adverse effect profile of flunarizine is substantial. The hypothesis linking hydroxy flunarizine to extrapyramidal side effects via enhanced 5-HTA receptor affinity is particularly compelling and warrants immediate investigation.[2] The research framework outlined in this guide provides a clear path forward for the scientific community to elucidate the pharmacological profile of hydroxy flunarizine. Such studies are not merely academic; they are essential for a more complete understanding of the benefit-risk profile of a widely used medication and could inform the development of future drugs with improved safety profiles.

References

-

PubChem. Flunarizine. National Institutes of Health. [Link]

-

Wikipedia. Flunarizine. [Link]

- AA PHARMA INC. Flunarizine Hydrochloride Capsules, 5 mg, oral Selective Calcium-Entry Blocker. 2022-02-15.

- Benchchem.

- AA PHARMA INC. PRODUCT MONOGRAPH FLUNARIZINE Flunarizine Hydrochloride Capsules 5 mg Flunarizine/Capsule Selective Calcium-Entry Blocker. 2010-05-31.

- AA PHARMA INC.

- CoLab. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use.

- Patsnap Synapse. What is the mechanism of Flunarizine?. 2024-07-17.

- PubMed.

- PubMed.

- PubMed.

- PubMed.

- Els T, et al. Hyperglycemia in patients with focal cerebral ischemia after intravenous thrombolysis: influence on clinical outcome and infarct size. Cerebrovascular diseases. 2002.

- Pediatric Oncall.

- PubMed. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders.

- Drug Central. flunarizine.

- PubMed. Anticonvulsant properties of flunarizine on reflex and generalized models of epilepsy.

- PubMed.

- Smolecule. Buy Flunarizine | 40218-96-0. 2023-07-20.

- SciSpace. Synthesis of [18F]flunarizine.

- PubMed. Cardiac and haemodynamic effects of intravenous administrations of flunarizine in closed-chest anaesthetized mongrel dogs.

- Google Patents.

- PubMed. Flunarizine is a highly potent inhibitor of cardiac hERG potassium current.

- PMC - NIH. Experimental re-evaluation of flunarizine as add-on antiepileptic therapy.

- PubMed. Effects of Flunarizine on Experimentally-Induced Convulsions in Animals.

- PubMed. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use.

- PubMed. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays.

- Neuropsychopharmacological Profiling of Flunarizine: A Calcium Channel Blocker.

- PubMed. Comparison of the efficacy and safety of flunarizine to propranolol in the prophylaxis of migraine.

- PubMed. Interaction of flunarizine with dopamine D2 and D1 receptors.

- Wikipedia. Anticonvulsant.

- PubMed. Further observations to confirm the arrhythmia mechanism-specific effects of flunarizine.

- PubMed. Effect of flunarizine on ischemic myocardial metabolism in dogs.

- Development of Patient-Friendly Oral Thin Film of Flunarizine for Migraine Management.

- IUPHAR/BPS Guide to PHARMACOLOGY. flunarizine | Ligand page.

- ResearchGate. Flunarizine, a drug approved for treating migraine and vertigo, exhibits cytotoxicity in GBM cells. 2025-09-16.

- Europub.

- Research Journal of Pharmaceutical Dosage Forms and Technology. Formulation Development and Evaluation of Flunarizine HCl Tablet by using Tablet in Tablet Technique.

- PubMed. Flunarizine i.v. in the acute treatment of common or classical migraine attacks--a placebo-controlled double blind trial.

-

PubMed. Tricyclic heteroaromatic systems: synthesis, [3H]flunitrazepam brain membrane binding inhibition, and structure-activity relationships of 2,3-dihydro-2-aryl-4-R-[1]benzopyrano[4,3-c]pyrazole-3-ones.

Sources

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Flunarizine - Wikipedia [en.wikipedia.org]

- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aapharma.ca [aapharma.ca]

- 7. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]

- 11. Anticonvulsant properties of flunarizine on reflex and generalized models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant profile of flunarizine and relation to Na(+) channel blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of flunarizine on experimentally-induced convulsions in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

"hydroxy flunarizine mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Hydroxy Flunarizine

Abstract

Flunarizine, a selective calcium entry blocker, is a cornerstone prophylactic therapy for migraine and is also utilized for vertigo and certain vascular disorders.[1][2] Its clinical efficacy is attributed to a complex pharmacological profile that extends beyond calcium channel modulation to include antagonism at histamine H1 and dopamine D2 receptors.[3][4] Following administration, flunarizine undergoes extensive hepatic metabolism, primarily through N-oxidation and aromatic hydroxylation, leading to the formation of metabolites such as p-hydroxy flunarizine.[5][6][7] While the pharmacology of the parent compound is well-documented, the specific mechanism of action of its hydroxylated metabolite remains largely uncharacterized. Understanding the pharmacodynamic activity of major metabolites is critical in drug development, as they can contribute significantly to the parent drug's overall therapeutic efficacy and adverse effect profile. This guide provides a comprehensive technical framework for researchers and drug development professionals to fully elucidate the mechanism of action of hydroxy flunarizine. It establishes the known pharmacology of flunarizine as a benchmark and presents detailed, field-proven experimental protocols—from whole-cell electrophysiology to receptor binding and functional cellular assays—required to systematically characterize the metabolite's activity at key molecular targets.

The Pharmacological Benchmark: Flunarizine's Multi-Target Profile

Flunarizine's therapeutic action is not attributable to a single mechanism but rather to a constellation of interactions with several key physiological targets. A thorough understanding of this profile is the essential first step before a comparative analysis of its metabolites can be undertaken.

The primary mechanism is the blockade of excessive transmembrane calcium influx, which prevents cellular calcium overload without disturbing normal cellular calcium homeostasis.[8] This action is particularly relevant in neuronal and vascular smooth muscle cells.[1][3] Unlike many dihydropyridine calcium channel blockers that target L-type channels, flunarizine shows a preference for T-type calcium channels, which are involved in neuronal excitability and firing.[3][9]